2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Overview
Description
“2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the CAS Number: 1256811-82-1 . It has a linear formula of C7H5ClN2O . The IUPAC name for this compound is 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process was performed using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) . The molecular weight is 168.58 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.58 . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Reactivity
- The compound has been involved in the synthesis of various substituted derivatives by reacting with nucleophiles, demonstrating its versatility in chemical reactions. This reactivity forms the basis for further applications in pharmaceuticals and materials science. For instance, Goto et al. (1991) detailed the synthesis of 7-substituted derivatives by reacting with different nucleophiles under various conditions, highlighting its synthetic utility (Goto et al., 1991).
- Another study focused on the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine from related compounds, showcasing a method with an overall yield of about 61%, indicating the compound's potential in synthetic organic chemistry (Zhao Xin-qi, 2007).
Applications in Material Science
- Pyrrolopyridine derivatives, including structures similar to 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, have been explored for their utility in creating fluorescent chemosensors. A study by Maity et al. (2018) synthesized new fluorophores based on the pyrrolopyridine structure, which showed high selectivity for Fe3+/Fe2+ ions, indicating its potential in developing sensors for biological and environmental monitoring (Maity et al., 2018).
Biological Activity
- The biological activity of pyrrolo[3,4-c]pyridine derivatives has been extensively reviewed, with findings suggesting their potential in treating diseases of the nervous and immune systems, along with their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This broad spectrum of pharmacological properties underlines the significance of the compound in medicinal chemistry research (Wójcicka & Redzicka, 2021).
Chemical Structure and Reactivity Studies
- Investigations into the compound's structure and reactivity have provided insights into its chemical behavior, including the preparation and characterization of novel derivatives. For example, studies have detailed the synthesis of pyrrolopyridine analogs and explored their reactivity, contributing to the development of new chemical entities for various applications (Reisinger, Bernhardt, & Wentrup, 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLXPRCFQNRAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463640 | |
Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
CAS RN |
810668-57-6 | |
Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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